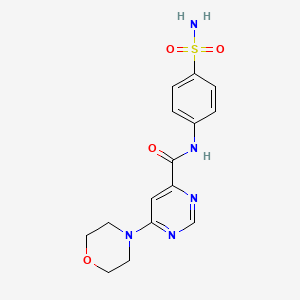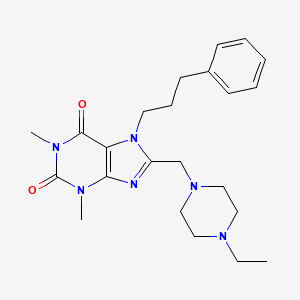![molecular formula C17H18F2N2O2 B2614032 (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2097933-53-2](/img/structure/B2614032.png)
(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-difluoro-6-azaspiro[25]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic compound that features a spirocyclic structure with both fluorine and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the indole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the development of new pharmaceuticals, particularly those targeting neurological pathways .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mécanisme D'action
The mechanism of action of (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(furan-2-yl)methanone
- (1-((1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methyl)cyclopropyl)methanol
Uniqueness
Compared to similar compounds, (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone stands out due to its methoxy-indole moiety. This functional group enhances its potential interactions with biological targets, making it a more versatile compound for scientific research and industrial applications .
Propriétés
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2/c1-23-12-3-2-11-8-14(20-13(11)9-12)15(22)21-6-4-16(5-7-21)10-17(16,18)19/h2-3,8-9,20H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGOVFIJHRTXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)CC4(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2613951.png)
![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2613952.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613955.png)
![N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2613957.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide](/img/structure/B2613958.png)

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B2613963.png)
![2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2613964.png)
![2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2613965.png)

